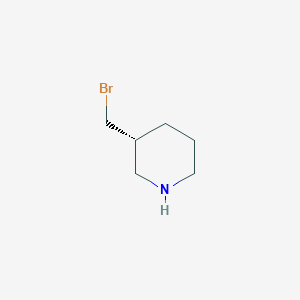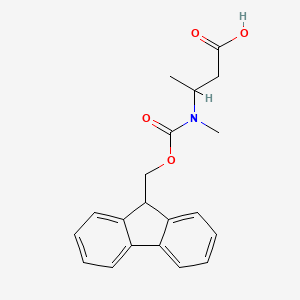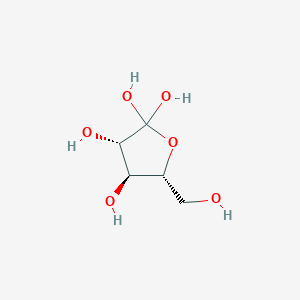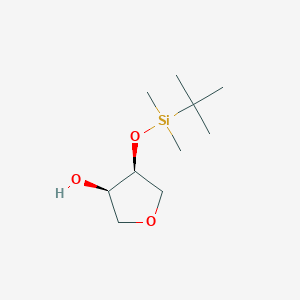
N-(2-((3-(2,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((3-(2,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a carboxamide group, and a difluorophenoxy moiety, which contribute to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(2,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Difluorophenoxy Intermediate: The synthesis begins with the preparation of the 2,5-difluorophenoxy intermediate through a nucleophilic aromatic substitution reaction.
Hydroxypropylation: The intermediate is then subjected to a hydroxypropylation reaction to introduce the hydroxypropyl group.
Amidation: The hydroxypropylated intermediate undergoes an amidation reaction with morpholine-4-carboxamide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
N-(2-((3-(2,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.
Substitution: The difluorophenoxy moiety can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield ketones, while substitution reactions can introduce various functional groups to the difluorophenoxy moiety.
科学的研究の応用
N-(2-((3-(2,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(2-((3-(2,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The difluorophenoxy moiety may bind to enzyme active sites or receptor domains, leading to inhibition or modulation of their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
Similar Compounds
- N-(2-(2,5-Difluorophenoxy)ethyl)morpholine-4-carboxamide
- N-(2-(3,4-Difluorophenoxy)ethyl)morpholine-4-carboxamide
- N-(2-(2,5-Difluorophenoxy)propyl)morpholine-4-carboxamide
Uniqueness
N-(2-((3-(2,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide stands out due to the presence of the hydroxypropyl group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.
特性
分子式 |
C16H23F2N3O4 |
|---|---|
分子量 |
359.37 g/mol |
IUPAC名 |
N-[2-[[3-(2,5-difluorophenoxy)-2-hydroxypropyl]amino]ethyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C16H23F2N3O4/c17-12-1-2-14(18)15(9-12)25-11-13(22)10-19-3-4-20-16(23)21-5-7-24-8-6-21/h1-2,9,13,19,22H,3-8,10-11H2,(H,20,23) |
InChIキー |
WJATUNLBVMRICR-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)NCCNCC(COC2=C(C=CC(=C2)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B15225862.png)

![Methyl 1-(2-(tert-butoxy)-2-oxoethyl)-3-cyclohexyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B15225869.png)
![5-Azaspiro[2.6]nonan-4-one](/img/structure/B15225871.png)


![4,5-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B15225908.png)



![(2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol](/img/structure/B15225921.png)
![3-[6-(2-carboxypyridin-3-yl)pyridin-2-yl]pyridine-2-carboxylic acid](/img/structure/B15225926.png)
